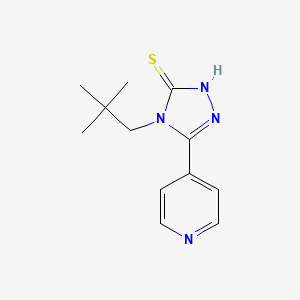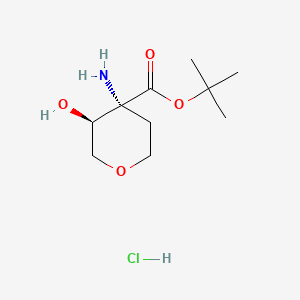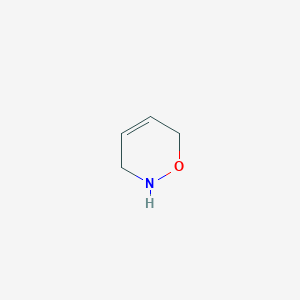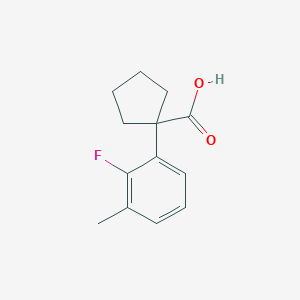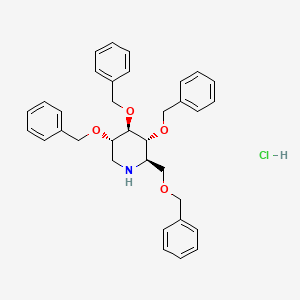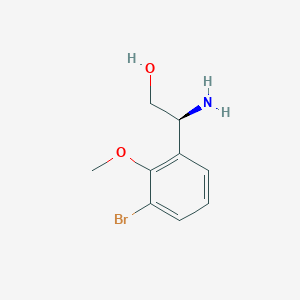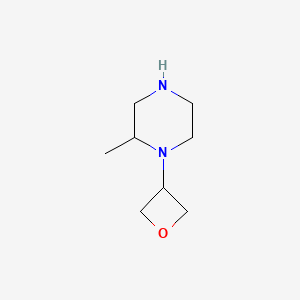
2-Methyl-1-(oxetan-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methyl group and an oxetane ring. This compound is of interest due to its unique structural features, which impart distinctive chemical reactivity and potential pharmacological attributes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxetane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or bases . Additionally, the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like hydrochloric acid for ring-opening reactions and reducing agents such as lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can yield linear or branched compounds, while reduction reactions can lead to the formation of secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(oxetan-3-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a research tool to study the mechanisms of action of various biologically active compounds . Its unique structural features make it a valuable compound in drug development and biochemical research .
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with biological systems. The compound’s reactivity and interaction with molecular targets, such as enzymes and receptors, provide insights into its effects . The oxetane ring’s ability to undergo ring-opening reactions plays a crucial role in its biological activity, as it can form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Methyl-1-(oxetan-3-yl)piperazine include 1-Methyl-2-(oxetan-3-yl)piperazine and 1-(Oxetan-3-yl)piperazine . These compounds share the piperazine and oxetane ring structures but differ in their substitution patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the methyl group on the piperazine ring. This substitution can influence the compound’s reactivity and pharmacological properties, making it a unique and valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-9-2-3-10(7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
YKKMEAGMYJPFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
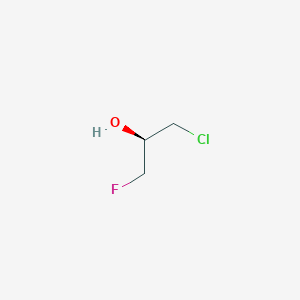
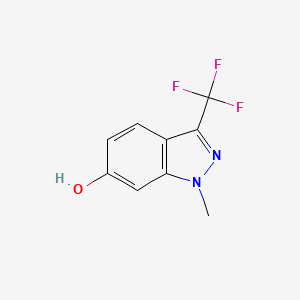
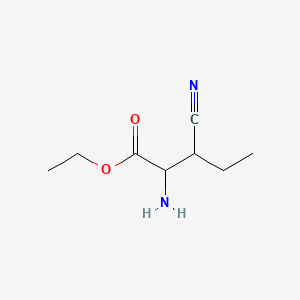
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
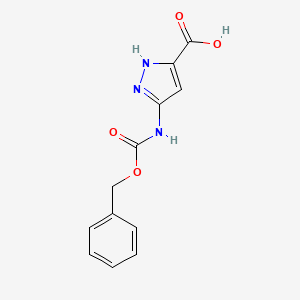
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
